molecular formula C7H7BrFNO B12958467 (5-Amino-4-bromo-2-fluorophenyl)methanol

(5-Amino-4-bromo-2-fluorophenyl)methanol

Cat. No.: B12958467
M. Wt: 220.04 g/mol
InChI Key: KLBZTWUGKLLANS-UHFFFAOYSA-N
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Description

(5-Amino-4-bromo-2-fluorophenyl)methanol is a halogenated aromatic compound featuring a benzyl alcohol backbone substituted with amino, bromo, and fluoro groups at positions 5, 4, and 2, respectively. Its molecular formula is C₇H₇BrFNO, with a molecular weight of 232.04 g/mol. The amino group at position 5 introduces nucleophilic and hydrogen-bonding capabilities, while the bromo and fluoro substituents contribute to steric and electronic effects, influencing reactivity and intermolecular interactions. This compound is of interest in pharmaceutical and agrochemical synthesis, particularly as a precursor for bioactive molecules .

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

(5-amino-4-bromo-2-fluorophenyl)methanol

InChI

InChI=1S/C7H7BrFNO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3,10H2

InChI Key

KLBZTWUGKLLANS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)Br)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-4-bromo-2-fluorophenyl)methanol typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as borane-tetrahydrofuran complex (BH3-THF) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and cost-effectiveness. These methods may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents is also optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-4-bromo-2-fluorophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 5-amino-4-bromo-2-fluorobenzaldehyde or 5-amino-4-bromo-2-fluorobenzoic acid .

Scientific Research Applications

(5-Amino-4-bromo-2-fluorophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Amino-4-bromo-2-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The amino group in the target compound enhances electron density at the aromatic ring, contrasting with the electron-withdrawing ethoxy and benzyloxy groups in the analog from . This difference impacts reactivity in electrophilic substitution reactions .
  • Steric Hindrance : The bulky benzyloxy group in ’s compound may limit accessibility to the aromatic core compared to the smaller -NH₂ and -F groups in the target compound .
  • Solubility: The ethanolamine side chain in ’s derivative improves water solubility, whereas the target compound’s -NH₂ and -CH₂OH groups offer moderate polarity, suitable for organic solvent-based reactions .

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